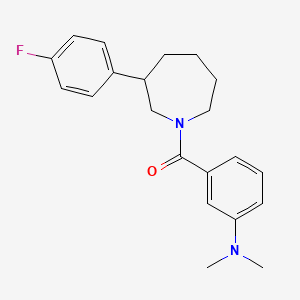
(3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
Enantioselective Catalysis
The compound's structural motif is relevant in the context of catalysis, such as the enantioselective epoxidation of α,β-enones, indicating its potential utility in the synthesis of epoxides with high enantioselectivity. This process, promoted by organocatalysts, underscores the compound's application in creating chiral molecules, a crucial aspect in pharmaceutical synthesis and materials science (Jun Lu et al., 2008).
Chemical Analysis and Detection
The structural features of azepane isomers, related to the target compound, facilitate their identification and quantification in complex mixtures. This application is essential in forensic toxicology for detecting designer drugs, illustrating the compound's role in developing analytical methodologies (J. Nakajima et al., 2012).
Molecular Logic Devices
Compounds containing dimethylamino groups, akin to the one , serve as building blocks for molecular logic devices. They exhibit pH-driven off-on-off fluorescence changes, relevant in designing sensors and switches based on internal charge transfer (ICT) and photoinduced electron transfer (PET) mechanisms (ZammitRamon et al., 2015).
Electroluminescent Materials
Such molecules are precursors in synthesizing electroluminescent materials, demonstrating their potential in creating light-emitting devices. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs), where the manipulation of electronic properties can lead to efficient, bright, and color-tunable light sources (F. Huang et al., 2004).
Photochemical Studies
Investigations into the photochemistry of related compounds provide insights into their behavior under light exposure, including reactions like defluorination and solvolysis. These studies are crucial for understanding the stability and reactivity of pharmaceuticals and materials under various environmental conditions (E. Fasani et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O/c1-23(2)20-8-5-7-17(14-20)21(25)24-13-4-3-6-18(15-24)16-9-11-19(22)12-10-16/h5,7-12,14,18H,3-4,6,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDOHYJZIJPHLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

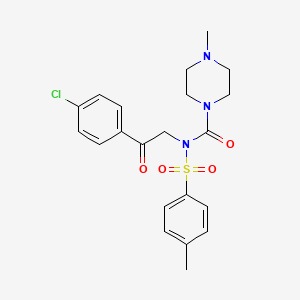
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2411755.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2411758.png)
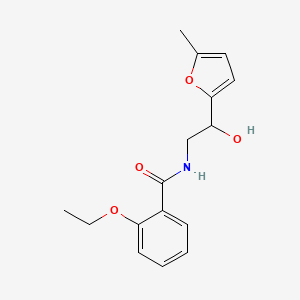
![8,9,10,11-tetrahydropyrido[2',3':4,5]pyrimido[1,2-a]azepin-5(7H)-one](/img/structure/B2411762.png)
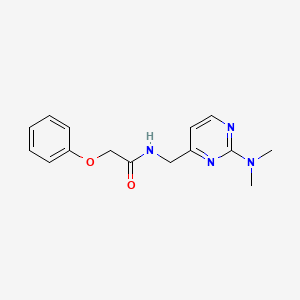

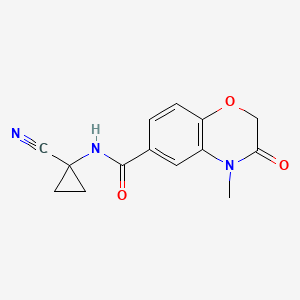
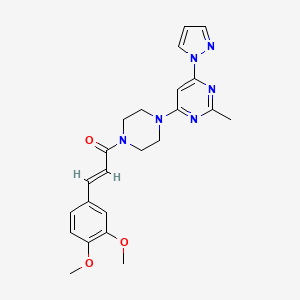

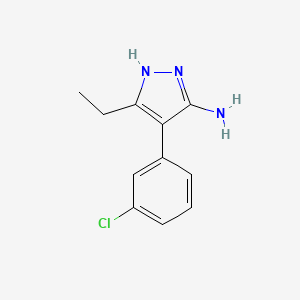
![4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2411774.png)
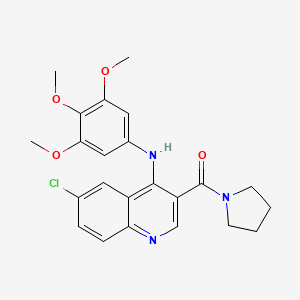
![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)